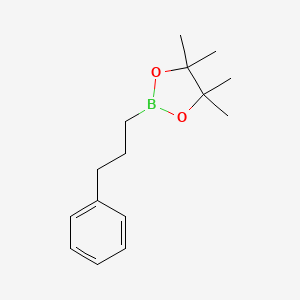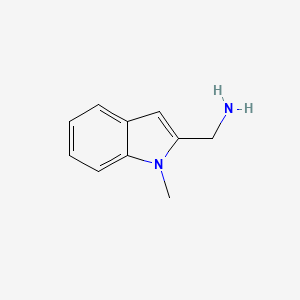
(1-Méthyl-1H-indol-2-yl)méthanamine
Vue d'ensemble
Description
(1-Methyl-1H-indol-2-yl)methanamine, also known as indomethacin, is an indole-based non-steroidal anti-inflammatory drug (NSAID) used in the treatment of a variety of conditions, including arthritis, fever, and pain. It is a potent inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins, which are important mediators of pain and inflammation. Indomethacin has been used for over 40 years and is one of the most commonly prescribed NSAIDs.
Applications De Recherche Scientifique
Recherche en Neurosciences
Ce composé est présent en quantités infimes dans le cerveau des mammifères et peut agir comme un neuromodulateur ou un neurotransmetteur, suggérant son rôle potentiel dans la recherche en neurosciences pour comprendre le fonctionnement du cerveau et les troubles associés .
Biologie Végétale
Il pourrait être un intermédiaire dans la voie de biosynthèse de l'hormone végétale acide indole-3-acétique, qui est essentielle à la croissance et au développement des plantes .
Applications Anti-inflammatoires et Analgésiques
Les dérivés indoliques ont montré des activités anti-inflammatoires et analgésiques significatives, indiquant que «(1-Méthyl-1H-indol-2-yl)méthanamine» pourrait être exploré pour des propriétés similaires .
Recherche Antivirale
Certains dérivés indoliques ont démontré une activité contre des virus tels que le virus de la fièvre jaune, le virus de la diarrhée virale bovine, le VIH-1 et le virus respiratoire syncytial, suggérant des applications antivirales potentielles pour ce composé .
Traitement du Cancer
Les indoles sont de plus en plus reconnus pour leur rôle dans le traitement des cellules cancéreuses, ce qui les rend pertinents pour la recherche oncologique .
Infections Microbiennes
En raison de leurs propriétés bioactives, les dérivés indoliques sont également étudiés pour leur efficacité contre divers microbes .
Potentiel Pharmacologique
Les composés indoliques présentent une large gamme d'activités biologiques, notamment anticancéreuse, anticonvulsivante, anti-inflammatoire, antimicrobienne, antiplaquettaire, antituberculeuse, antimalarienne, antivirale, antidiabétique, entre autres .
Mécanisme D'action
Target of Action
(1-Methyl-1H-indol-2-yl)methanamine, an indole derivative, has been found to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
For instance, some indole derivatives have been reported to inhibit polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
(1-Methyl-1H-indol-2-yl)methanamine plays a crucial role in several biochemical reactions. It interacts with enzymes such as monoamine oxidase and tryptophan hydroxylase, influencing the metabolism of neurotransmitters. The compound also binds to proteins like serotonin receptors, modulating their activity. These interactions are primarily driven by the indole ring, which facilitates binding through π-π stacking and hydrogen bonding .
Cellular Effects
The effects of (1-Methyl-1H-indol-2-yl)methanamine on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involving serotonin and melatonin receptors. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by interacting with enzymes involved in the synthesis and degradation of neurotransmitters .
Molecular Mechanism
At the molecular level, (1-Methyl-1H-indol-2-yl)methanamine exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and activity. This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. The compound also influences enzyme activity by acting as a substrate or inhibitor, thereby altering the rates of biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-2-yl)methanamine can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can vary, with some cells developing tolerance or resistance to its actions over time .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-2-yl)methanamine in animal models are dose-dependent. At low doses, it can enhance neurotransmitter activity and improve cognitive functions. At high doses, it may cause toxicity, leading to adverse effects such as neurodegeneration and behavioral changes. These threshold effects highlight the importance of careful dosage regulation in experimental studies .
Metabolic Pathways
(1-Methyl-1H-indol-2-yl)methanamine is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and cytochrome P450, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall effects on the body .
Transport and Distribution
Within cells and tissues, (1-Methyl-1H-indol-2-yl)methanamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indol-2-yl)methanamine is critical for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct the compound to specific compartments or organelles, influencing its function and efficacy .
Propriétés
IUPAC Name |
(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPAXGOFMVSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557232 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55556-57-5 | |
| Record name | 1-(1-Methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



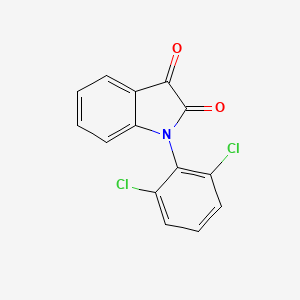
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)
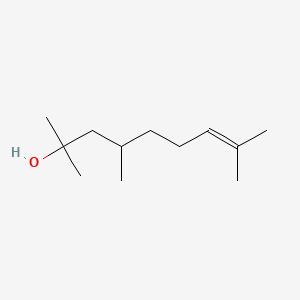
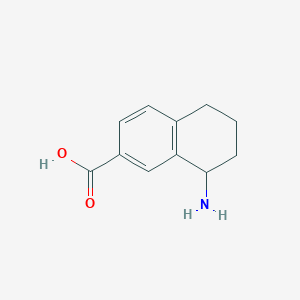
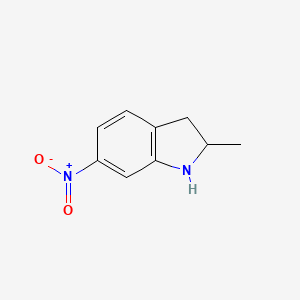
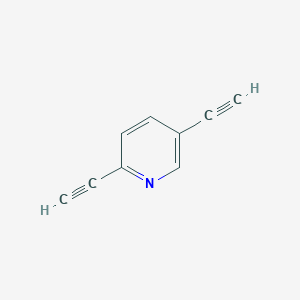
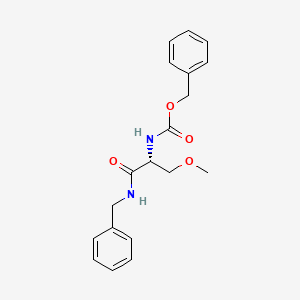
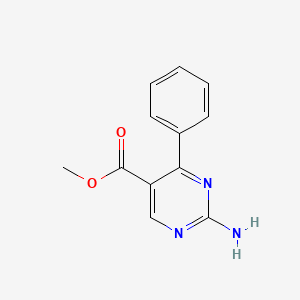

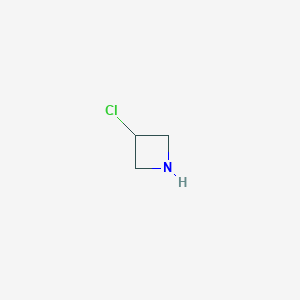
![4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B1601880.png)

